4-Bromocyclohex-3-ene-1-carboxylic acid
Overview
Description
“4-Bromocyclohex-3-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 854722-22-8 . It has a molecular weight of 205.05 . The IUPAC name for this compound is 4-bromo-3-cyclohexene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of 4-bromocamphorenic acids, closely related to 4-Bromocyclohex-3-ene-1-carboxylic acid, have been extensively studied. These studies reveal unique isomorphous organic crystal series and provide insights into physical anomalies associated with these compounds, enhancing our understanding of organic crystallography and material science (Carman et al., 1999).
Bromolactonization and Synthesis
Research has demonstrated the utility of this compound derivatives in bromolactonization processes. For instance, the bromolactonization of 4-cyanocyclohex-3-ene-1,1-dicarboxylic acid in water has been shown to proceed effectively, highlighting its role in the synthesis of complex organic compounds (Turjak-Zebić et al., 1986).
Novel Organic Syntheses
The compound has been used in the novel synthesis of bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid and related compounds, showcasing its versatility in organic chemistry and synthesis methodologies (Smissman et al., 1968).
Catalytic Applications
This compound derivatives have been employed in palladium-catalyzed three-component cyclizations. These cyclizations are crucial for developing complex organic molecules, indicating the compound's significance in catalytic processes (Yoon & Cho, 2015).
Stereochemistry and Epoxidation
Studies have shown the compound's relevance in understanding stereochemistry, as seen in the bromination and epoxidation of related cyclohexene carboxylic acids. These studies contribute to our knowledge of reaction mechanisms and stereochemical outcomes in organic reactions (Bellucci et al., 1972).
Safety and Hazards
Properties
IUPAC Name |
4-bromocyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQSTPXVCBGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743098 | |
Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854722-22-8 | |
Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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